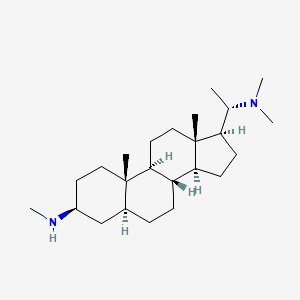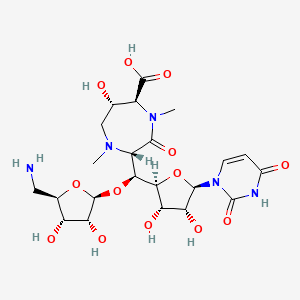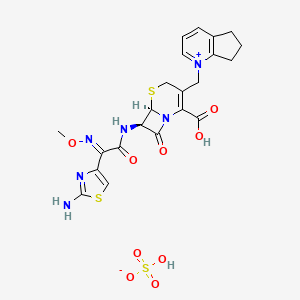
Cefpirome sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefpirome Sulfate is the sulfate form of cefpirome, a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefpirome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Aplicaciones Científicas De Investigación
1. Treatment of Obstetric and Gynecological Infections Cefpirome sulphate, a fourth-generation cephem antibiotic, has been found effective in treating obstetric and gynecological infections. It exhibits a broad spectrum of antibacterial activity against both Gram-positive and -negative bacteria and is highly stable to β-lactamase. Clinical studies have shown good efficacy and safety profiles in this area (Sagawa et al., 2000).
2. Gynecological Infections and Surgical Prophylaxis The antibiotic has also been studied for its effectiveness in treating various gynecological infections and as a prophylaxis post-vaginal hysterectomy. Cefpirome sulphate demonstrated good clinical and antibacterial efficacy, suggesting its utility in gynecological therapeutic applications (Hayashi et al., 2002).
3. Pharmacokinetics in Elderly Patients Research has investigated the pharmacokinetics of cefpirome sulphate in elderly patients, particularly its method of administration and impact on patients with decreased kidney function. These studies provide insights into how cefpirome sulphate can be more effectively used in elderly populations (Sugihara et al., 1998).
4. Use in Nanotechnology for Detection Innovative applications include using gold nanoparticles as a quick, visual, and spectrophotometric method for detecting cefpirome sulphate. This approach offers a rapid and sensitive method for the determination of this antibiotic (Abdulkareem Abdulraheem and Maha F. El-Tohamy, 2005).
5. Hemodialysis Patients Studies have focused on the pharmacokinetics of cefpirome in long-term hemodialysis patients, particularly those with high-flux membranes. This research is vital for understanding how cefpirome is metabolized and excreted in patients with end-stage renal disease (Thalhammer et al., 1996).
6. Tissue Penetration and Efficacy in Septic Patients Another critical area of research is the examination of cefpirome's penetration into subcutaneous adipose tissue in septic patients. This study is significant for understanding the drug's effectiveness in treating soft tissue infections in such patients (Sauermann et al., 2005).
Propiedades
Nombre del producto |
Cefpirome sulphate |
|---|---|
Fórmula molecular |
C22H24N6O9S3 |
Peso molecular |
612.7 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |
InChI |
InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15+;/t16-,20-;/m1./s1 |
Clave InChI |
RKTNPKZEPLCLSF-GNERTXCBSA-N |
SMILES isomérico |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate cefpirome cefpirome sulfate Cefrom HR 810 HR-810 Metran |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



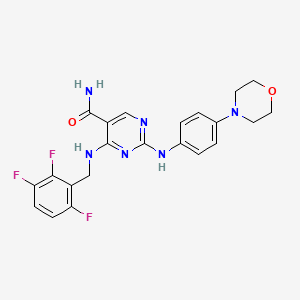

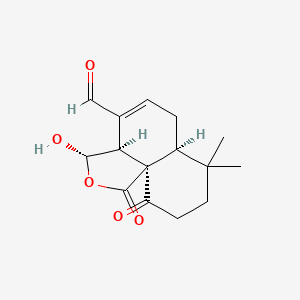

![(2S,3S,7S,7aS)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1245266.png)



![methyl N-[1-[[4-hydroxy-5-[[2-[3-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]-2-oxoimidazolidin-1-yl]-3,3-dimethylbutanoyl]amino]-6-phenyl-1-(4-pyridin-2-ylphenyl)hexan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1245274.png)
![N-(2-aminoethyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1245276.png)

